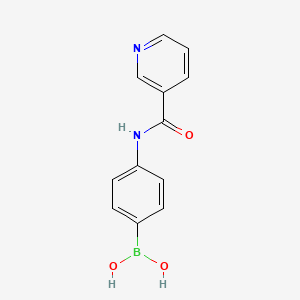

4-(Nicotinamido)phenylboronic acid

Beschreibung

Evolution and Significance of Phenylboronic Acids in Organic and Supramolecular Chemistry

Phenylboronic acids (PBAs) and their derivatives have become indispensable tools in modern chemistry, marking a significant evolution from niche reagents to cornerstone building blocks in both organic and supramolecular chemistry. nih.govresearchgate.net Initially recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and selectivity, the utility of PBAs has expanded dramatically. mdpi.commdpi.com This versatility stems from the unique electronic nature of the boronic acid group [-B(OH)₂], a Lewis acid that can participate in a variety of chemical transformations. researchgate.net

Beyond covalent bond formation, the boronic acid moiety's ability to form reversible covalent bonds with cis-1,2- and -1,3-diols is a defining feature. mdpi.comnih.gov This interaction is highly pH-dependent and forms the basis for a vast array of applications in supramolecular chemistry and materials science. researchgate.net Researchers have leveraged this property to design sophisticated "smart" materials, such as:

Glucose-Responsive Systems: PBA-functionalized polymers and hydrogels can undergo sol-gel transitions or volume changes in response to glucose concentrations, making them prime candidates for self-regulated insulin (B600854) delivery systems. mdpi.comnih.gov

Saccharide Sensors: The specific binding with diols allows for the development of sensors that can detect and quantify sugars and other polyols, often through fluorescent or colorimetric readouts. researchgate.net

Targeted Drug Delivery: Phenylboronic acid derivatives have gained significant interest in targeted cancer therapy due to their ability to selectively bind with sialic acid, a sugar moiety often overexpressed on the surface of cancer cells. nih.govresearchgate.netnih.gov

In supramolecular chemistry, the directional hydrogen-bonding capabilities of the boronic acid group, which can act as both a donor and an acceptor, are exploited to construct ordered assemblies like cocrystals, liquid crystals, and gels. researchgate.netrsc.orgnih.gov The planar structure of the phenyl ring further contributes to these assemblies through π-π stacking interactions. nih.gov

Contextualizing Nicotinamido-Substituted Phenylboronic Acids within Contemporary Boron Chemistry

The introduction of a nicotinamido group onto a phenylboronic acid scaffold, creating structures like 4-(Nicotinamido)phenylboronic acid, represents a strategic design choice within contemporary boron chemistry. This functionalization marries the well-established properties of the phenylboronic acid moiety with the distinct chemical features of nicotinamide (B372718) (a form of vitamin B3). The nicotinamide component introduces several key interaction sites: the pyridine (B92270) nitrogen, the amide carbonyl oxygen, and the amide N-H group.

This combination facilitates complex and predictable intermolecular interactions, primarily through hydrogen bonding. Research on cocrystals formed between various phenylboronic acids and nicotinamide or its isomer, isonicotinamide (B137802), has provided significant insight into these interactions. rsc.orgresearchgate.net The resulting supramolecular synthons, or "supermolecules," are stabilized by a network of hydrogen bonds.

Key hydrogen bonding interactions observed in related systems include:

Boronic acid O-H with the pyridine nitrogen (O–H···Npyridine). rsc.org

Boronic acid O-H with the amide carbonyl (O–H···O=Camide). rsc.org

Dimer formation between two boronic acid groups [(B)O–H···O(H)B]. rsc.org

Dimer formation between two amide groups (N–H···O=C). rsc.org

The presence of these multiple, competing, yet cooperative, hydrogen-bonding sites within a single molecule like this compound suggests a high potential for creating intricate and stable self-assembled architectures. Furthermore, the nicotinamide moiety is a critical component of the cofactor NAD/NADH, and studies have shown that boronic acids can interact with and be used to detect these vital biomolecules, hinting at bio-inspired applications. nih.govnih.gov

Scope of Academic Research on this compound and Related Architectures

While academic literature on this compound itself is not extensive, the scope of potential research can be inferred from studies on its constituent functional parts and closely related molecular architectures. The research logically extends into three primary domains: supramolecular chemistry, chemical sensing, and the development of functional materials.

Supramolecular Chemistry and Crystal Engineering: The primary research thrust for a molecule like this compound is in the rational design of self-assembling systems. The intramolecular combination of a strong hydrogen-bond donor/acceptor (boronic acid) with a versatile hydrogen-bonding cassette (nicotinamido group) makes it an ideal candidate for forming predictable supramolecular structures such as tapes, layers, or three-dimensional networks. rsc.org Research has shown that the position of the heteroatom in related nicotinamide structures can control the final crystalline form and the specific hydrogen bonding patterns that emerge. rsc.orgresearchgate.net

Interactive Table: Hydrogen Bonding in Boronic Acid-Nicotinamide Systems rsc.org

| Interacting Groups | Type of Interaction | Significance in Self-Assembly |

|---|---|---|

| Boronic Acid (OH) & Pyridine (N) | O–H···N Hydrogen Bond | Directs assembly between the two key moieties. |

| Boronic Acid (OH) & Amide (C=O) | O–H···O Hydrogen Bond | Provides an alternative, strong linkage point. |

| Boronic Acid & Boronic Acid | O–H···O Dimer | A common and stable synthon in boronic acid crystals. |

Chemical and Biological Sensing: Inspired by work on boronic acid-based probes for NADH, a key biomolecule containing the nicotinamide structure, this compound could be explored as a component in sensing applications. nih.gov The boronic acid can act as a recognition site for diols (like those on saccharides), while the nicotinamido group could modulate its electronic properties or serve as a secondary binding site. This dual functionality could lead to the development of selective probes for enzymes that process NAD⁺ or for specific glycoproteins.

Functional and Biomedical Materials: The broader field of phenylboronic acid-containing polymers and nanoparticles offers a clear trajectory for applied research. rsc.orgrsc.org These materials are widely investigated for biomedical purposes. The nicotinamido group could enhance the biocompatibility or introduce new targeting capabilities. The inherent pH- and sugar-responsiveness of the boronic acid moiety could be combined with the biological relevance of the nicotinamide group to create advanced drug delivery vehicles or biomaterials. nih.govmdpi.comnih.gov

Interactive Table: Properties of Phenylboronic Acid (PBA) Based Systems

| System Type | Key Property | Potential Application | Relevant Findings |

|---|---|---|---|

| PBA Hydrogels | Glucose-Responsive Swelling | Insulin Delivery | Reversible covalent bonding with glucose triggers cargo release. mdpi.com |

| PBA Nanoparticles | Sialic Acid Binding | Cancer Cell Targeting | PBA moieties show affinity for glycoproteins on cancer cells. nih.govnih.gov |

| PBA Copolymers | Self-Assembly | Intracellular Delivery | Block copolymers can form micelles for encapsulating proteins. rsc.org |

Established Synthetic Pathways for Arylboronic Acids

The introduction of a boronic acid group onto an aromatic ring is a cornerstone of modern organic synthesis, primarily due to the utility of these compounds in Suzuki-Miyaura cross-coupling reactions. Several robust methods exist for this transformation.

One of the classical methods for forming carbon-boron bonds involves the use of organometallic reagents, particularly Grignard reagents (organomagnesium halides). This approach involves a transmetalation reaction where an aryl Grignard reagent reacts with a boron electrophile, typically a trialkyl borate such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the arylboronic acid. researchgate.netgoogle.comgoogle.com

The general sequence is as follows:

Formation of Grignard Reagent : An aryl halide (e.g., 4-bromoaniline derivative) reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether to form the corresponding arylmagnesium halide.

Borylation : The Grignard reagent is added to a solution of a trialkyl borate, usually at low temperatures (e.g., -78 °C) to prevent over-addition, forming a boronate ester intermediate. google.com

Hydrolysis : The reaction mixture is quenched with an aqueous acid to hydrolyze the boronate ester, yielding the final arylboronic acid.

While effective, this method's utility can be limited by the high reactivity of Grignard reagents, which are incompatible with acidic protons (e.g., from amides, unprotected amines) and certain electrophilic functional groups (e.g., esters, nitriles). clockss.org Therefore, this strategy often necessitates the use of protecting groups on other parts of the molecule.

| Parameter | Typical Conditions for Grignard Borylation |

| Aryl Substrate | Aryl Bromide or Iodide |

| Boron Source | Triisopropyl borate (B(Oi-Pr)₃) or Trimethyl borate (B(OMe)₃) |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | -78 °C to 0 °C |

| Workup | Acidic aqueous solution (e.g., HCl) |

Transition-metal catalysis, particularly the Miyaura borylation reaction, offers a milder and more functional-group-tolerant alternative to Grignard-based methods. alfa-chemistry.com This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgwikipedia.org

The key components of the Miyaura borylation are:

Substrate : An aryl halide (chloride, bromide, iodide) or triflate.

Boron Source : Bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron [B₂(OH)₄]. nih.gov

Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precursor (e.g., PdCl₂(dppf), Pd(OAc)₂) and a phosphine ligand.

Base : A weak base, such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is crucial for activating the diboron reagent. alfa-chemistry.com

This method's high tolerance for various functional groups, including amides, esters, and nitriles, makes it exceptionally well-suited for the synthesis of complex molecules like this compound derivatives. alfa-chemistry.com For instance, N-(4-bromophenyl)nicotinamide could be directly converted to its corresponding boronic ester using Miyaura borylation conditions, which can then be hydrolyzed to the boronic acid.

| Component | Example Reagents for Miyaura Borylation |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ + SPhos |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Potassium Acetate (KOAc), Potassium Phosphate (K₃PO₄) |

| Solvent | Dioxane, Toluene, Dimethylformamide (DMF) |

| Temperature | 80–110 °C |

Amide Bond Formation in Nicotinamido-Phenylboronic Acid Synthesis

The formation of the amide bond between the phenyl ring and the nicotinoyl moiety is the second key transformation. This can be achieved through various condensation reactions.

Standard peptide coupling methods are effective for creating the nicotinamide scaffold. The reaction typically involves the coupling of nicotinic acid with an aniline derivative, such as 4-aminophenylboronic acid or 4-bromoaniline. To facilitate the reaction, the carboxylic acid of the nicotinic acid must be activated. Common methods include:

Conversion to Acyl Chloride : Reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates nicotinoyl chloride. This highly reactive species readily couples with the amino group of the aniline derivative, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Use of Coupling Reagents : Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) can directly couple nicotinic acid with the amine, avoiding the need to isolate a harsh acyl chloride intermediate.

The synthesis of nicotinamide itself can also be achieved through the hydrolysis of 3-cyanopyridine, often using a base or catalyst. chemicalbook.comgoogle.com

The synthesis of this compound involves functional groups—amine, carboxylic acid, and boronic acid—that can interfere with one another under various reaction conditions. Orthogonal protection is a critical strategy where different protecting groups are used, each of which can be removed under specific conditions without affecting the others. fiveable.mewikipedia.org

Key considerations for this specific synthesis include:

Boronic Acid Protection : Boronic acids can be sensitive to certain conditions and are often protected as esters, most commonly pinacol esters. nih.gov These esters are stable to many reaction conditions, including those used for amide coupling, and can be easily deprotected later using mild acid or by transesterification.

Amine Protection : If the borylation is performed before amide coupling, the amino group of a starting material like 4-bromoaniline may need protection to prevent side reactions. Common amine protecting groups include tert-butyloxycarbonyl (Boc), which is removed with acid, and carbobenzyloxy (Cbz), which is removed by hydrogenolysis. fiveable.me

Carboxylic Acid Protection : While activation is more common than protection for the carboxylic acid in this context, in a more complex synthesis, it could be protected as an ester (e.g., methyl or ethyl ester) and deprotected via saponification.

An effective orthogonal strategy might involve reacting Boc-protected 4-aminophenylboronic acid pinacol ester with activated nicotinic acid, followed by a final deprotection step to reveal both the amine (if it were part of a larger structure) and the boronic acid.

| Functional Group | Protecting Group | Cleavage Conditions | Orthogonality |

| Boronic Acid | Pinacol Ester | Mild Acid (e.g., HCl), NaIO₄, KHF₂ | Stable to basic conditions, hydrogenolysis |

| Amine | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Stable to basic conditions, hydrogenolysis |

| Amine | Cbz (Carbobenzyloxy) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions |

| Carboxylic Acid | Methyl/Ethyl Ester | Saponification (e.g., NaOH, LiOH) | Stable to acidic conditions, hydrogenolysis |

Chemo- and Regioselective Introduction of the Boronic Acid Moiety

Achieving the correct substitution pattern—specifically, the para-relationship between the nicotinamido group and the boronic acid—is fundamental. Regioselectivity is typically controlled not by a directing-group effect during borylation but by the choice of starting materials. mdpi.com

The most straightforward approach to ensure the desired 4-substitution is to begin with a commercially available, para-substituted benzene derivative. For example:

Starting with 4-Bromoaniline or 4-Iodoaniline : This precursor guarantees the correct regiochemistry. The synthesis would proceed by first forming the amide bond with nicotinic acid to yield N-(4-halophenyl)nicotinamide. Subsequent Miyaura borylation of this intermediate would selectively occur at the carbon-halogen bond, introducing the boronic acid (or boronic ester) moiety at the desired position 4.

Starting with 4-Nitrophenylboronic Acid : An alternative route involves starting with 4-nitrophenylboronic acid. google.com The nitro group can be reduced to an amine (e.g., via catalytic hydrogenation with Pd/C), yielding 4-aminophenylboronic acid. This intermediate can then undergo a condensation reaction with activated nicotinic acid to form the final product. This pathway requires careful handling of the boronic acid during the reduction and amidation steps, often necessitating its protection as a pinacol ester.

Direct C-H borylation of nicotinanilide is theoretically possible but would likely present significant challenges in controlling regioselectivity, as C-H activation could occur at multiple positions on both aromatic rings. chemrxiv.org Therefore, syntheses that rely on pre-functionalized starting materials are overwhelmingly preferred for their predictability and efficiency.

Eigenschaften

Molekularformel |

C12H11BN2O3 |

|---|---|

Molekulargewicht |

242.04 g/mol |

IUPAC-Name |

[4-(pyridine-3-carbonylamino)phenyl]boronic acid |

InChI |

InChI=1S/C12H11BN2O3/c16-12(9-2-1-7-14-8-9)15-11-5-3-10(4-6-11)13(17)18/h1-8,17-18H,(H,15,16) |

InChI-Schlüssel |

PCGJUKGGDXXZBD-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)(O)O |

Herkunft des Produkts |

United States |

Molecular Recognition and Sensing Applications of 4 Nicotinamido Phenylboronic Acid Architectures

Principles of Diol Recognition via Boronate Ester Formation

The fundamental principle behind the utility of 4-(Nicotinamido)phenylboronic acid in molecular sensing is its ability to reversibly form covalent bonds with compounds containing cis-1,2- or 1,3-diol functionalities. This interaction leads to the formation of stable, five- or six-membered cyclic boronate esters. nih.govresearchgate.netresearchgate.net

The boron atom in a phenylboronic acid is a Lewis acid, characterized by an electron-deficient p-orbital. In aqueous solution, it exists in equilibrium between two states: a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized form, the latter resulting from the addition of a hydroxide ion. acs.orgscispace.com The position of this equilibrium is pH-dependent and is defined by the pKₐ of the boronic acid.

The reaction with a diol can proceed through two main pathways:

Reaction with the neutral boronic acid: The trigonal sp² form reacts with a diol to produce a neutral trigonal boronic ester. This ester is still Lewis acidic and can accept a hydroxide ion to form a more stable anionic tetrahedral boronate ester. acs.org

Reaction with the anionic boronate: The tetrahedral sp³ form can also react with a diol in an esterification reaction.

Generally, the formation of the cyclic boronate ester is favored at pH values near or above the pKₐ of the boronic acid, as this either increases the concentration of the tetrahedral species or facilitates the stabilization of the resulting ester complex. researchgate.netacs.org This pH-dependent binding affinity is a critical feature exploited in the design of sensors that operate under physiological conditions. The stability of the formed boronate ester is influenced by several factors, including the structure and pKₐ of the diol, steric hindrance, and the electronic properties of the substituents on the phenyl ring of the boronic acid. nih.govsemanticscholar.org

| Parameter | Description | Significance in Recognition |

| Boronic Acid pKₐ | The pH at which the neutral (sp²) and anionic (sp³) forms are in equal concentration. | Determines the optimal pH range for diol binding; lower pKₐ values facilitate binding at physiological pH (≈7.4). nih.gov |

| Diol Structure | The spatial arrangement of the hydroxyl groups (e.g., cis vs. trans). | cis-Diols are strongly preferred as they can readily form stable five- or six-membered cyclic esters. manchester.ac.uk |

| pH of Medium | Affects the boronic acid/boronate equilibrium. | Ester formation is generally more favorable in alkaline conditions where the tetrahedral boronate form is more prevalent or the resulting ester is stabilized. researchgate.net |

| Solvent | The medium in which the reaction occurs. | In aqueous solutions, water competes with the diol for binding to the boronic acid, influencing the equilibrium. nih.gov |

Design and Engineering of Fluorescent Probes Utilizing Nicotinamido-Phenylboronic Acid Scaffolds

The reversible formation of boronate esters provides a robust mechanism for translating a molecular recognition event into a measurable signal. By coupling the this compound scaffold to a fluorophore, highly sensitive fluorescent probes can be engineered. The binding of a diol alters the electronic and structural properties of the boronic acid moiety, which in turn modulates the photophysical properties of the attached fluorophore through various mechanisms. acs.orgnih.gov

Photoinduced Electron Transfer (PET) is a powerful mechanism for designing "off-on" fluorescent sensors. bath.ac.uk A typical PET sensor consists of a fluorophore, a receptor (the boronic acid), and a quencher (typically a tertiary amine) linked together. In the "off" state (absence of analyte), the fluorescence of the photoexcited fluorophore is quenched by an electron transfer from the nearby amine. rsc.orgrsc.org

Upon binding of a saccharide to the boronic acid receptor, the Lewis acidity of the boron center increases significantly. bath.ac.uk This enhancement promotes a dative interaction between the boron atom and the lone pair of electrons on the nitrogen atom of the quencher. This B-N coordination lowers the energy of the nitrogen's highest occupied molecular orbital (HOMO), making it a less effective electron donor. Consequently, the PET process is suppressed or inhibited, leading to a recovery of fluorescence emission, thus switching the sensor to the "on" state. acs.orgnih.gov The magnitude of the fluorescence enhancement serves as a quantitative measure of the analyte concentration.

Intramolecular Charge Transfer (ICT) is a photophysical process that occurs in molecules containing an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (D-π-A). nih.govresearchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The emission properties of ICT fluorophores are highly sensitive to their electronic environment. mdpi.com

In the context of a nicotinamido-phenylboronic acid scaffold, the boronic acid group [-B(OH)₂] typically acts as an electron-withdrawing group. nih.gov When it binds to a diol, it is converted into an anionic boronate ester [-B(OH)(sugar)]⁻, which is a significantly stronger electron-donating group. nih.govnih.gov This transformation from an acceptor to a donor drastically alters the ICT character of the fluorophore. This change in electronic properties results in a distinct shift in the fluorescence emission spectrum, often a significant redshift (bathochromic shift), providing a clear signal for analyte detection. nih.gov

| State of Boronic Acid | Electronic Character | Effect on ICT Fluorophore |

| Free Boronic Acid [-B(OH)₂] | Electron-withdrawing | Emission at a shorter wavelength. |

| Boronate Ester [-B(OH)(sugar)]⁻ | Electron-donating | Emission at a longer wavelength (red-shifted). |

Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited donor fluorophore to a ground-state acceptor chromophore through long-range dipole-dipole interactions. nih.govwikipedia.org The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nm. edinst.com

This distance dependence can be harnessed to design sensors. In a FRET-based boronic acid sensor, the diol binding event is engineered to induce a conformational change that alters the distance or relative orientation between a donor-acceptor pair. nih.gov For instance, a sensor could be designed where the donor and acceptor are held apart in the absence of a diol, resulting in low FRET. The binding of a multivalent saccharide could then act as a template, bringing the donor and acceptor into proximity, thereby increasing FRET efficiency. This would be observed as a decrease in donor emission and a simultaneous increase in acceptor emission, providing a ratiometric signal.

Wavelength-ratiometric fluorescent sensors offer significant advantages over probes that rely on simple intensity changes. By measuring the ratio of fluorescence intensities at two different wavelengths (one that increases and one that decreases, or a peak that shifts), measurements become independent of instrumental factors, probe concentration, and excitation intensity, leading to higher accuracy and reliability. nih.govnih.gov

Probes based on the ICT mechanism are particularly well-suited for ratiometric sensing. As described previously, the conversion of the boronic acid to a boronate ester upon diol binding can cause a substantial shift in the emission maximum. nih.gov This spectral shift allows for the monitoring of the intensity ratio between the uncomplexed (e.g., blue-shifted) and complexed (e.g., red-shifted) forms of the sensor. rsc.org This provides a robust and quantitative output that directly correlates with the analyte concentration.

Supramolecular Sensor Arrays for Complex Mixture Analysis

While highly selective sensors for a single analyte are valuable, the analysis of complex mixtures, such as biological fluids or food products, often requires a different approach. Supramolecular sensor arrays, sometimes referred to as "chemical noses" or "tongues," utilize a series of cross-reactive sensors to generate a unique pattern of responses for each analyte or mixture. oup.comresearchgate.net

Instead of relying on a single, highly specific receptor, an array can be constructed using several different boronic acid-based fluorescent or colorimetric probes, each with a slightly different affinity profile for various saccharides. oup.com When the array is exposed to a sample, each sensor element responds to a different degree, creating a composite response pattern or "fingerprint" that is characteristic of the sample's composition. mdpi.com

This high-dimensional data is then analyzed using statistical pattern recognition techniques, such as Linear Discriminant Analysis (LDA) or Principal Component Analysis (PCA). mdpi.combgsu.edu LDA is a supervised learning method that can be used to build a model that classifies samples into predefined categories based on their response patterns. By training the array with known samples, it becomes possible to identify and quantify components in unknown complex mixtures with high accuracy. mdpi.com This approach has proven effective for the discrimination of structurally similar saccharides that are difficult to distinguish with a single sensor. oup.com

In-depth Analysis of this compound in Analyte Recognition Reveals Limited Specific Research

Despite a comprehensive search of scientific literature, specific research detailing the application of this compound in the selective recognition and sensing of biological and environmental analytes, such as saccharides and ions, is not extensively available in published studies. The broader class of phenylboronic acids (PBAs) is well-documented for these applications, forming the basis of numerous sensing platforms. However, dedicated studies on the unique recognition capabilities imparted by the nicotinamido functional group on the phenylboronic acid scaffold are not prominently featured in the current body of research.

The fundamental principle behind the use of phenylboronic acids in sensing relies on the reversible covalent interaction between the boronic acid moiety and cis-1,2- or 1,3-diols, which are common structural features in saccharides. This interaction leads to the formation of cyclic boronate esters, a process that can be transduced into a detectable signal, such as a change in fluorescence, absorbance, or an electrochemical response. The affinity and selectivity of this binding are known to be influenced by the pH of the medium and the electronic properties of substituents on the phenyl ring.

Modifications to the phenylboronic acid structure are a common strategy to tune its binding affinity, selectivity, and signaling properties. For instance, the introduction of electron-withdrawing groups can lower the pKₐ of the boronic acid, facilitating diol binding at physiological pH. Conversely, the incorporation of signaling moieties, such as fluorophores, allows for direct optical reporting of the binding event.

While there is research on the cocrystallization of various aromatic boronic acids with nicotinamide (B372718), these studies focus on crystal engineering and the formation of molecular complexes in the solid state, rather than on their application in sensing analytes in solution. The nicotinamido group, with its hydrogen bonding capabilities and potential to participate in charge-transfer interactions, could theoretically influence the binding properties of the boronic acid. However, without specific research data, any discussion on the selective recognition of saccharides and ions by this compound remains speculative.

Detailed research findings, including binding constants and selectivity profiles for various analytes, are essential for characterizing a new sensing molecule. The following table illustrates the type of data that would be necessary to evaluate the sensing capabilities of this compound, but which is not currently available in the literature.

Table 1. Hypothetical Binding Affinity Data for this compound with Various Saccharides

| Analyte (Saccharide) | Binding Constant (K) [M⁻¹] | Detection Limit | Method |

|---|---|---|---|

| D-Glucose | Data not available | Data not available | Data not available |

| D-Fructose | Data not available | Data not available | Data not available |

| D-Galactose | Data not available | Data not available | Data not available |

Similarly, for ion recognition, the interaction mechanism and corresponding binding data would be required. Boronic acids are known to interact with certain anions, like fluoride, but specific studies involving the nicotinamido derivative are lacking.

Table 2. Hypothetical Binding Affinity Data for this compound with Various Ions

| Analyte (Ion) | Binding Constant (K) [M⁻¹] | Detection Limit | Method |

|---|---|---|---|

| Fluoride (F⁻) | Data not available | Data not available | Data not available |

| Cyanide (CN⁻) | Data not available | Data not available | Data not available |

Catalytic Roles of Phenylboronic Acid Derivatives Beyond Cross Coupling

Boronic Acid-Mediated Catalysis in Organic Synthesis

Phenylboronic acids are increasingly recognized for their capacity to catalyze reactions that traditionally require harsh conditions or stoichiometric reagents. Their catalytic activity often stems from the ability of the boronic acid moiety to reversibly form covalent bonds with hydroxyl groups, thereby activating them for subsequent transformations.

One of the most prominent examples of boronic acid-mediated catalysis is in dehydrative condensation reactions, particularly the formation of amides from carboxylic acids and amines. In these reactions, the boronic acid is believed to form an acyloxyboronic acid intermediate with the carboxylic acid. This intermediate is more susceptible to nucleophilic attack by an amine than the free carboxylic acid, thus facilitating amide bond formation under milder conditions. The removal of water, often accomplished with molecular sieves or azeotropic distillation, is crucial for driving the reaction to completion. researchgate.net

The electronic nature of the substituents on the phenyl ring can significantly influence the catalytic activity of the boronic acid. Electron-withdrawing groups are generally thought to enhance the Lewis acidity of the boron atom, which can lead to more efficient catalysis in certain reactions. For instance, studies on various arylboronic acid catalysts have shown that those with electron-deficient rings can be highly effective in promoting amide condensation. nih.gov

A notable application of boronic acid catalysis is in the selective acylation of carbohydrates. Here, the boronic acid can form a boronate ester with two hydroxyl groups of a polyol, temporarily protecting them while also potentially activating a neighboring hydroxyl group for acylation. The ability of the boronic acid catalyst to control site-selectivity is a significant advantage in the complex chemistry of carbohydrates. researchgate.net

| Reaction Type | Role of Phenylboronic Acid Derivative | Representative Substrates |

| Amidation | Lewis acid catalyst activating the carboxylic acid | Carboxylic acids, Amines |

| Esterification | Lewis acid catalyst activating the carboxylic acid | Carboxylic acids, Alcohols |

| Carbohydrate Acylation | Site-selective directing group | Polyols, Acylating agents |

Co-catalytic Function in Transition Metal-Catalyzed Reactions

Beyond their role as the primary catalyst, phenylboronic acids can also serve as co-catalysts in reactions driven by transition metals. This co-catalytic function often involves the boronic acid acting as a ligand or a shuttle for reactive species in the catalytic cycle.

A specific example of the co-catalytic role of a phenylboronic acid derivative is in the copper-catalyzed synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal acetylenes and alkyl azides. In this system, phenylboronic acid is proposed to reduce Cu(II) to the catalytically active Cu(I) species. myskinrecipes.com This in situ generation of the active catalyst under mild conditions is a significant advantage.

Considering 4-(Nicotinamido)phenylboronic acid , its potential as a co-catalyst is intriguing. The nicotinamido moiety contains a pyridine (B92270) nitrogen atom, which is a known ligand for many transition metals. This could allow the compound to act as a bifunctional co-catalyst, with the boronic acid group participating in one part of the catalytic cycle (e.g., transmetalation) while the pyridine nitrogen coordinates to the transition metal center, potentially stabilizing it or modulating its reactivity.

| Transition Metal | Reaction Type | Role of Phenylboronic Acid Co-catalyst |

| Palladium | Suzuki-Miyaura Coupling | Reactant, but can influence catalyst performance |

| Copper | Azide-Alkyne Cycloaddition | Reducing agent for Cu(II) to Cu(I) |

Mechanistic Insights into Catalytic Cycles Involving Boronic Acids

Understanding the mechanistic pathways of boronic acid catalysis is crucial for the development of more efficient and selective catalysts. Detailed mechanistic studies, often involving a combination of kinetic experiments and computational analysis, have shed light on the intricate steps of these catalytic cycles.

In the case of direct amidation reactions, a commonly proposed mechanism involves the formation of a mono- or diacyloxyboronate intermediate from the reaction of the boronic acid with the carboxylic acid. rsc.org This is followed by nucleophilic attack of the amine on the activated carbonyl group. Theoretical calculations have suggested that the formation of dimeric B-X-B (where X can be O or NR) motifs may be involved, providing a scaffold for the activation of the carboxylic acid and the delivery of the amine. nih.gov The rate-determining step in some systems has been identified as the cleavage of the C-O bond in a tetracoordinate acyl boronate intermediate. researchgate.net

In synergistic catalytic systems, such as the rhodium/organoboron-catalyzed functionalization of carbohydrates, the boronic acid and the transition metal participate in two interlocking catalytic cycles. researchgate.net The boronic acid reversibly forms a boronate ester with the polyol substrate, which then interacts with the rhodium complex in the rate-limiting step to achieve site-selective functionalization. researchgate.net

For This compound , the nicotinamido group could play a significant role in the catalytic cycle. The amide proton and the pyridine nitrogen could engage in hydrogen bonding with the substrates, helping to orient them in the transition state and potentially influencing stereoselectivity. The electronic properties of the nicotinamido group would also affect the stability of the various boronate intermediates in the catalytic cycle. While speculative without direct experimental evidence, it is plausible that this functional group could be leveraged to design more sophisticated boronic acid catalysts with enhanced reactivity and selectivity.

| Catalytic System | Key Intermediate | Mechanistic Role of Boronic Acid |

| Boronic Acid-Catalyzed Amidation | Acyloxyboronate | Activation of carboxylic acid |

| Rh/Organoboron Synergistic Catalysis | Organoboronate ester | Substrate binding and directing group |

Computational and Theoretical Elucidation of 4 Nicotinamido Phenylboronic Acid Properties and Reactivity

Quantum Chemical Approaches for Structural and Electronic Characterization (HF, DFT)

The foundational tools for the theoretical investigation of molecular systems are quantum chemical methods, with Hartree-Fock (HF) and Density Functional Theory (DFT) being two of the most prominent. These ab initio and first-principles methods, respectively, allow for the calculation of a molecule's electronic structure and a host of associated properties.

For 4-(Nicotinamido)phenylboronic acid, these methods would be employed to determine its optimized molecular geometry in the gas phase, providing precise bond lengths, bond angles, and dihedral angles. The HF method, while being a more foundational ab initio approach, provides a good starting point for understanding the electronic structure. However, DFT methods, which account for electron correlation, generally offer a higher degree of accuracy for many molecular properties at a comparable computational cost. A variety of functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and efficiency in these calculations.

Beyond geometric parameters, these quantum chemical calculations can elucidate key electronic properties. For instance, the distribution of electron density can be mapped, revealing the relative electronegativity of different parts of the molecule. This is crucial for understanding intermolecular interactions and the molecule's reactivity. Furthermore, properties such as the dipole moment and polarizability can be calculated, offering insights into the molecule's behavior in the presence of an electric field.

Conformational Landscape and Energy Minima Analysis

The flexibility of the amide linkage and the rotational freedom around the carbon-boron bond in this compound give rise to a complex conformational landscape. Understanding this landscape is essential, as the molecule's biological activity and reactivity are often dictated by its preferred three-dimensional shape.

Computational methods are indispensable for exploring this landscape. A systematic conformational search can be performed where the key dihedral angles are systematically rotated. For each resulting conformer, a geometry optimization is carried out to find the nearest local energy minimum. By comparing the energies of these optimized conformers, the global minimum energy structure—the most stable conformation of the molecule—can be identified. The energy differences between various conformers can also be calculated, providing insight into the relative populations of each conformer at a given temperature. These studies have been performed on other boronic acids, revealing that slight energy differences can exist between different conformers.

For this compound, key rotational barriers, such as that around the C-N amide bond and the C-B bond, can be calculated. The analysis of the potential energy surface can reveal the transition states connecting different conformers, providing a deeper understanding of the molecule's dynamic behavior.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Raman)

Computational chemistry provides a powerful means to predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental characterization. By calculating the vibrational frequencies of the optimized geometry, the infrared (IR) and Raman spectra can be simulated. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus in the molecule, the ¹H, ¹³C, and ¹¹B NMR chemical shifts can be estimated. These theoretical predictions can be a powerful tool in the interpretation of experimental NMR spectra, helping to assign peaks to specific atoms within the molecule.

Below is an interactive table showcasing hypothetical predicted spectroscopic data for this compound, based on typical values for similar functional groups found in the literature.

| Spectroscopic Technique | Predicted Signature | Assignment |

| ¹H NMR (ppm) | 7.5-8.5 | Aromatic protons |

| ¹³C NMR (ppm) | 115-140 | Aromatic carbons |

| ¹¹B NMR (ppm) | 25-35 | Boronic acid boron |

| IR (cm⁻¹) | 3200-3400 | N-H stretch (amide) |

| IR (cm⁻¹) | 1650-1680 | C=O stretch (amide) |

| IR (cm⁻¹) | 1300-1400 | B-O stretch |

| Raman (cm⁻¹) | 1580-1620 | Aromatic ring stretch |

Molecular Orbital Analysis and Electronic Transitions

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, MO analysis would reveal the spatial distribution of these frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich nicotinamido-phenyl moiety, while the LUMO may have significant contributions from the boron atom's empty p-orbital and the π* orbitals of the aromatic systems.

The energies of the HOMO and LUMO can be used to calculate various quantum chemical descriptors, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. Furthermore, the analysis of MOs is crucial for understanding electronic transitions. The absorption of UV-visible light can promote an electron from an occupied orbital to an unoccupied orbital. Time-dependent DFT (TD-DFT) calculations can be used to predict the energies of these electronic transitions, which correspond to the absorption maxima in the molecule's UV-visible spectrum.

Below is an interactive table of hypothetical molecular orbital properties for this compound, based on typical values for analogous compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be used to investigate its participation in various reactions, such as the Suzuki-Miyaura cross-coupling reaction.

By mapping the potential energy surface of a reaction, the structures of reactants, products, intermediates, and, crucially, the transition states can be determined. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Theoretical studies can also provide insights into the role of catalysts, solvents, and substituents on the reaction pathway. For example, the mechanism of activation of the boronic acid by a base, a key step in many of its reactions, can be modeled. By understanding the intricate details of the reaction mechanism at a molecular level, it is possible to optimize reaction conditions and design more efficient synthetic routes.

Advanced Materials and Supramolecular Architectures Incorporating Nicotinamido Phenylboronic Acids

Self-Assembly Processes and Host-Guest Chemistry

The molecular structure of 4-(Nicotinamido)phenylboronic acid allows it to participate in a variety of non-covalent interactions that drive self-assembly and host-guest phenomena. Self-assembly is a process where pre-existing components form organized structures through specific, local interactions without external guidance. msu.edu The boronic acid group is a key player in these interactions. It can form strong, directional hydrogen bonds, with the two hydroxyl groups acting as both donors and acceptors, often leading to the formation of dimeric structures or extended hydrogen-bonded networks. nih.govnih.gov

Furthermore, the nicotinamide (B372718) portion of the molecule contributes significantly to its self-assembly behavior. The amide group is an excellent hydrogen bond donor and acceptor, and the pyridine (B92270) ring can engage in π-π stacking interactions. researchgate.net Studies on nicotinic acid-conjugated peptides have shown that the nitrogen atom in the pyridine ring is crucial for directing the formation of specific supramolecular architectures, such as mesotubes. nih.gov This suggests that the interplay between the boronic acid's hydrogen bonding and the nicotinamide's diverse interactions can lead to complex and well-defined self-assembled structures.

Host-guest chemistry is particularly prominent for the phenylboronic acid moiety, which is well-known for its ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol units. msu.edumdpi.com This interaction is the foundation of its use in molecular recognition, especially for saccharides (sugars). msu.edumdpi.com The binding is directional and reversible, allowing for dynamic systems that respond to the presence of a diol guest. msu.edu Light irradiation has even been used to manipulate the dynamic covalent interaction between a phenyl boronic acid and D-fructose by controlling a separate photo-responsive host-guest interaction. rsc.org

Integration into Polymer Matrices and Responsive Gels

The unique reactivity of the boronic acid group makes this compound an attractive monomer for incorporation into polymer matrices. Phenylboronic acid-containing polymers are a significant class of stimuli-responsive materials used in various biomedical applications. nih.govnih.gov These polymers can be synthesized to respond to changes in pH, the presence of sugars, or reactive oxygen species. nih.gov

The integration of PBA moieties into a polymer backbone can be achieved by first modifying the monomer with a polymerizable group, such as an acrylamide (B121943) or methacrylate. For example, 3-acrylamidophenylboronic acid (AAPBA), a structurally similar compound, is frequently copolymerized to create functional polymers. nih.govrsc.org These PBA-functionalized polymers can be cross-linked to form three-dimensional hydrogel networks. nih.gov Hydrogels are particularly interesting because their swelling behavior can be tuned by external stimuli, making them "smart" materials. nih.govmdpi.com

Stimuli-Responsive Polymer Design (e.g., Glucose-Sensitive Gels)

A primary application of integrating phenylboronic acid derivatives into polymers is the creation of glucose-responsive hydrogels. mdpi.commdpi.com These materials hold great promise for developing self-regulated drug delivery systems, particularly for diabetes management. nih.govresearchgate.net

The mechanism of glucose sensitivity is based on the reversible binding of glucose (a polyol) to the boronic acid groups within the polymer network. nih.govnih.gov In an aqueous solution, phenylboronic acid exists in equilibrium between an uncharged, trigonal form and a charged, tetrahedral boronate form. nih.gov At physiological pH (around 7.4), which is typically below the pKa of the boronic acid, the uncharged state predominates. When glucose is present, it binds to the boronic acid, forming a more acidic boronate ester. This new complex has a lower pKa, causing it to become negatively charged at physiological pH. nih.gov

In a hydrogel, the introduction of these negative charges along the polymer chains increases the internal osmotic pressure due to the influx of counter-ions and water, causing the gel to swell. nih.gov The degree of swelling is proportional to the ambient glucose concentration. This property can be harnessed to control the release of an encapsulated drug, such as insulin (B600854). As glucose levels rise, the gel swells and its pores enlarge, increasing the diffusion rate of the drug out of the matrix. mdpi.com

The table below illustrates the typical response of a phenylboronic acid-containing hydrogel to changes in glucose concentration, based on data from related systems.

| Stimulus | Hydrogel Response | Underlying Mechanism |

| Low Glucose | Collapsed/Shrunken State | Phenylboronic acid (PBA) groups are largely uncharged. The polymer network is less hydrophilic. |

| High Glucose | Swollen State | PBA binds with glucose to form charged boronate esters, increasing hydrophilicity and osmotic pressure, leading to water uptake. nih.gov |

Formation of Co-crystals and Molecular Complexes

Crystal engineering utilizes non-covalent interactions like hydrogen bonding and π-π stacking to design solid-state materials with specific properties. mdpi.com this compound is an ideal candidate for forming co-crystals and molecular complexes due to its multiple functional groups capable of these interactions. Pharmaceutical co-crystals, which are crystalline structures containing an active pharmaceutical ingredient (API) and a benign co-former, are of particular interest for their ability to modify properties like solubility and stability. nih.gov

Research has explicitly demonstrated the formation of molecular complexes between various phenylboronic acids and nicotinamide (NA) or isonicotinamide (B137802) (INA). rsc.orgresearchgate.net The crystal structures of these complexes reveal highly predictable and robust hydrogen-bonding patterns. Key interactions (supramolecular synthons) include:

B(OH)₂···Amide: Hydrogen bonds between the boronic acid hydroxyl groups and the amide group of nicotinamide. rsc.orgresearchgate.net

(B)O–H···Pyridine: A hydrogen bond between a boronic acid hydroxyl group and the nitrogen atom of the nicotinamide pyridine ring. rsc.orgresearchgate.net

Amide···Amide: Hydrogen bonding between the amide groups of two nicotinamide molecules. rsc.orgresearchgate.net

These interactions lead to the formation of well-defined one- or two-dimensional hydrogen-bonded layers in the crystal lattice. rsc.org The specific arrangement and resulting crystal form can be influenced by factors such as the solvent used during crystallization and the presence of water. mdpi.comrsc.org The formation of co-crystals often results in materials with different thermal properties compared to the individual components, which can be observed through techniques like Differential Scanning Calorimetry (DSC). mdpi.com

The table below shows representative thermal data for co-crystals formed between 4-chlorophenylboronic acid and various co-formers, illustrating the change in melting points, a key indicator of new phase formation. mdpi.com

| Components | Co-crystal System | Melting Point of Component 1 (°C) | Melting Point of Component 2 (°C) | Observed Thermal Events for Co-crystal (°C) |

| 4-Chlorophenylboronic Acid + Proline | 4ClB:PRO (1:1) | ~295 | ~235 | 66, 117 (Endothermic effects) |

| 4-Chlorophenylboronic Acid + Aciclovir | 4ClB:ACL (1:1) | ~294 | >250 (decomposes) | ~99 (Sharp endotherm) |

| 4-Chlorophenylboronic Acid + Caffeine | 4ClB:CAF (2:1) | ~291 | ~237 | 66, 82, 88, 102 (Endothermic effects) |

Chemical Biology and Bio Inspired Research Utilizing 4 Nicotinamido Phenylboronic Acid Moieties

Boronic Acid as a Bioisostere in Medicinal Chemistry

In medicinal chemistry, bioisosterism is a strategy used to design new compounds by replacing a functional group in a lead molecule with another group that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or pharmacokinetic parameters. The boronic acid moiety [-B(OH)₂] has emerged as a versatile bioisostere for several key functional groups, including carboxylic acids, phosphates, and nitro groups. rsc.org Its utility stems from its unique electronic and structural characteristics. Boronic acid is a stable, generally non-toxic group that is relatively simple to synthesize. nih.govresearchgate.net

At physiological pH, the boron atom in a boronic acid can exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. nih.govresearchgate.net This ability to accept a lone pair of electrons (Lewis acidity) allows it to mimic the tetrahedral transition states of reactions involving carbonyls or phosphates. researchgate.netnih.gov The replacement of a carboxylic acid group with a boronic acid has been shown to improve the inhibitory activity and targeting of molecules. nih.gov Similarly, boronic acids can serve as effective phosphate bioisosteres, as the tetrahedral boronate can mimic the structure of a phosphate group within an enzyme's active site. nih.gov

A notable application of this bioisosteric strategy involves the replacement of a nitro group with a boronic acid functionality in the design of non-steroidal antiandrogens (NSAAs). rsc.org In a study focused on developing new treatments for prostate cancer, researchers designed and synthesized a series of flutamide-like compounds, including derivatives of nicotinamido phenylboronic acid. rsc.org The rationale was to investigate if the boronic acid could act as a bioisostere for the nitro group, which is a common feature in NSAAs. rsc.org The research demonstrated that this replacement could yield compounds with significant antiproliferative activity against prostate cancer cell lines, suggesting that the boronic acid acts as a sufficient bioisostere for the nitro function in this class of compounds. rsc.org This approach highlights the potential of molecular modification through the introduction of a boronic acid group to alter and improve the biological activities of bioactive molecules. researchgate.net

Molecular Interactions with Biological Macromolecules and Enzymes

The boronic acid functionality is renowned for its ability to interact with biological macromolecules, particularly enzymes, through a combination of covalent and non-covalent interactions. researchgate.net These interactions are central to the mechanism of action for many boronic acid-based inhibitors. The boron atom's empty p-orbital makes it a Lewis acid, readily accepting electrons from nucleophilic residues in an enzyme's active site. researchgate.net This reactivity has been extensively exploited in the design of inhibitors for serine proteases and, notably, β-lactamases, which are key enzymes in bacterial resistance. mdpi.comnih.gov

Studies on phenylboronic acid derivatives as inhibitors of Class C β-lactamases, such as AmpC, have provided detailed insights into these molecular interactions at an atomic level. mdpi.comnih.gov X-ray crystallography and molecular docking studies reveal that the phenylboronic acid core binds within the active site, establishing specific and crucial contacts with key amino acid residues. mdpi.comnih.gov For instance, in the active site of AmpC, the hydroxyl groups of the boronic acid form hydrogen bonds with the catalytic residue Tyr150 and the main chain nitrogen of Ala318. mdpi.com Furthermore, the phenyl ring of the inhibitor can engage in non-covalent interactions, such as π-π stacking or dipole-quadrupole interactions, with residues like Asn152 or Tyr221, which helps to properly orient the molecule for optimal binding. mdpi.comnih.gov These precise interactions underscore the ability of the phenylboronic acid scaffold to serve as a high-affinity ligand for targeted enzymes.

The binding of boronic acids to biological targets is characterized by a unique interplay of reversible covalent bonding and a network of non-covalent interactions. researchgate.netnih.gov

Covalent Binding: The hallmark of boronic acid inhibitors, particularly those targeting serine hydrolases, is the formation of a reversible covalent bond with a nucleophilic serine residue in the enzyme's active site. researchgate.netnih.gov The hydroxyl group of the serine (Ser64 in AmpC β-lactamase) attacks the electrophilic boron atom, leading to the formation of a stable, tetrahedral boronate adduct. nih.gov This adduct acts as a transition-state analog, effectively mimicking the tetrahedral intermediate formed during substrate hydrolysis and thus potently inhibiting the enzyme. nih.gov This covalent interaction is reversible, a property that is advantageous in drug design. researchgate.netnih.gov

Non-Covalent Binding: Supporting the covalent anchor are numerous non-covalent interactions that increase binding affinity and specificity. These interactions involve other parts of the inhibitor molecule and various residues within the active site. mdpi.comyoutube.com Key non-covalent interactions observed for phenylboronic acid derivatives include:

Hydrogen Bonds: The hydroxyl groups of the tetrahedral boronate are well-positioned to act as both hydrogen bond donors and acceptors. They form critical hydrogen bonds with the backbone amides of key residues (e.g., Ser64 and Ala318 in AmpC) and with the side chains of residues like Tyr150. mdpi.comnih.gov

π-π Stacking and Dipole-Quadrupole Interactions: The aromatic phenyl ring of the inhibitor often engages in favorable π-π stacking with aromatic residues (e.g., W105 in KPC-2 β-lactamase) or dipole-quadrupole interactions with polar side chains (e.g., Asn152 in AmpC). mdpi.comnih.gov

Charge-Assisted Hydrogen Bonding: The negatively charged carboxylate groups of amino acids can form strong, charge-assisted heterodimeric hydrogen bonds with the boronic acid moiety, further stabilizing the interaction. researchgate.net

These combined covalent and non-covalent forces result in a high-affinity binding complex, explaining the potent inhibitory activity of many boronic acid-containing compounds. nih.gov

Receptor-ligand interactions are fundamental to nearly all biological processes, defined by the specific, high-affinity, and saturable binding of a ligand to its biological receptor. nih.govnih.gov In the context of 4-(nicotinamido)phenylboronic acid and its analogs, the "receptor" is often the active site of a target enzyme or a ligand-binding domain of a nuclear receptor.

A prime example of targeting a non-enzymatic receptor is the design of boronic acid-based compounds as antagonists for the Androgen Receptor (AR), a critical target in prostate cancer therapy. rsc.org In this approach, molecules like 4-[6-(trifluoromethyl)nicotinamido]phenylboronic acid were designed to act as ligands for the AR. rsc.org Molecular docking studies predicted that the boronic acid moiety could interact with arginine residues (e.g., Arg752) in the AR ligand-binding pocket, while other parts of the molecule were expected to form hydrogen bonds with residues such as Leu704 and Asn705. rsc.org Although subsequent experiments in this particular study did not confirm a covalent interaction, the design principle illustrates how the boronic acid scaffold can be tailored to fit into a specific receptor site and disrupt its normal function. rsc.org

In the case of enzyme inhibition, the active site serves as the receptor. The interactions between phenylboronic acid derivatives and β-lactamases are well-characterized examples of receptor-ligand binding. mdpi.comnih.gov The specificity of these interactions is dictated by the precise geometry and chemical nature of the active site residues.

| Receptor | Ligand Type | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Androgen Receptor (AR) | Phenylboronic Acid Derivative | Arg752, Leu704, Asn705 | Hydrogen Bonding, Potential Covalent | rsc.org |

| AmpC β-Lactamase | Phenylboronic Acid | Ser64 | Covalent Adduct Formation | nih.gov |

| AmpC β-Lactamase | Phenylboronic Acid | Tyr150, Ala318, Asn152 | Hydrogen Bonding, π-π Stacking | mdpi.com |

| KPC-2 β-Lactamase | Phenylboronic Acid | W105, T237 | π-π Stacking, Hydrogen Bonding | mdpi.com |

By binding to and inhibiting key proteins, boronic acid-containing molecules can effectively modulate critical biological pathways. The specific inhibition of a single enzyme or receptor can have cascading effects, altering cellular signaling and leading to a therapeutic outcome.

One of the most well-known examples is the modulation of the proteasome pathway by the boronic acid-containing drug bortezomib. nih.gov Bortezomib's boronic acid moiety forms a stable complex with the N-terminal threonine residue in the active site of the 26S proteasome. nih.gov This inhibition blocks the degradation of proteins that regulate cell processes, leading to the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which ultimately promotes apoptosis in cancer cells. nih.gov

In the context of nicotinamido phenylboronic acid derivatives, two key pathways can be modulated:

Androgen Signaling Pathway: By acting as antagonists to the Androgen Receptor, these compounds can block the binding of androgens like testosterone and dihydrotestosterone. rsc.org This prevents receptor activation and translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that drive the growth and proliferation of prostate cancer cells. This represents a direct modulation of the androgen deprivation signaling pathway. rsc.org

Bacterial Resistance Pathway: Phenylboronic acids are potent inhibitors of β-lactamase enzymes. mdpi.comnih.gov These enzymes are the primary mechanism by which bacteria develop resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamase, boronic acid compounds can restore the effectiveness of these antibiotics, allowing them to kill the bacteria. This modulates the pathway of antibiotic resistance, providing a crucial therapeutic strategy against multidrug-resistant infections. mdpi.com

| Target Protein | Biological Pathway | Effect of Modulation | Therapeutic Application | Reference |

|---|---|---|---|---|

| 26S Proteasome | NF-κB Signaling | Inhibition of protein degradation, induction of apoptosis | Multiple Myeloma | nih.gov |

| Androgen Receptor (AR) | Androgen Signaling | Antagonism of receptor, inhibition of cancer cell proliferation | Prostate Cancer | rsc.org |

| β-Lactamase Enzymes | Bacterial Antibiotic Resistance | Inhibition of antibiotic degradation, restoration of antibiotic efficacy | Bacterial Infections | mdpi.com |

Q & A

Q. What are the common synthetic routes for preparing 4-(Nicotinamido)phenylboronic acid, and how can reaction conditions be optimized for high yield?

Methodological Answer:

- Step 1: Substrate Selection

Use nicotinamide and a phenylboronic acid precursor (e.g., 4-bromophenylboronic acid) as starting materials. Functionalization often involves amide coupling or Suzuki-Miyaura cross-coupling reactions. - Step 2: Reaction Optimization

For Suzuki coupling, employ Pd catalysts (e.g., Pd(PPh₃)₄) with base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C . - Step 3: Protecting Groups

Protect boronic acid groups during synthesis using pinacol esters to prevent side reactions, followed by deprotection under mild acidic conditions . - Yield Enhancement

Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and purge oxygen to stabilize Pd catalysts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use and NMR to confirm the amide bond formation (δ ~8.5 ppm for aromatic protons, δ ~165 ppm for carbonyl carbons). NMR can verify boronic acid integrity (δ ~30 ppm) . - Infrared Spectroscopy (IR):

Identify characteristic peaks: B–O stretching (~1340 cm), amide C=O (~1670 cm) . - Mass Spectrometry (MS):

High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., C₁₂H₁₂BN₂O₃: calc. 251.09 g/mol) .

Advanced Research Questions

Q. How does the pH-dependent binding affinity of this compound with glycoproteins influence experimental design in glycobiology studies?

Methodological Answer:

- pH Sensitivity Mechanism:

Boronic acids form reversible esters with diols (e.g., sialic acid) under alkaline conditions (pH >8.5). Below pH 7, the interaction weakens due to protonation of the boronate anion . - Experimental Design:

- Use buffer systems (e.g., PBS, Tris-HCl) to maintain pH 8.5–9.0 during binding assays.

- Include controls at pH 6.0 to confirm specificity.

- Employ surface plasmon resonance (SPR) or microfluidic platforms (Scheme 1.1 in ) to monitor real-time binding kinetics.

Q. How can researchers address contradictory data regarding the stability of phenylboronic acid derivatives under varying pH conditions?

Methodological Answer:

Q. What experimental frameworks are suitable for evaluating the antiviral potential of this compound-functionalized nanoparticles?

Methodological Answer:

- Nanoparticle Functionalization:

Attach this compound to iron oxide or silica NPs via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) . - Antiviral Assays:

- Use pseudovirus entry assays (e.g., HCV or SARS-CoV-2 pseudotypes) to measure inhibition of viral attachment.

- Quantify cytotoxicity via MTT assays and compare IC₅₀ values to commercial antivirals (e.g., remdesivir) .

- Validate binding to viral glycoproteins (e.g., hemagglutinin) using SPR or fluorescence anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.